8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. It has garnered significant attention due to its unique chemical properties and potential biological activities. The molecular formula of this compound is C9H8FNO, and it has a molecular weight of 165.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-3-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Chloro-1,2,3,4-tetrahydroisoquinolin-3-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
8-Bromo-1,2,3,4-tetrahydroisoquinolin-3-one:
Uniqueness: The presence of the fluorine atom in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.
Properties
CAS No. |
1782184-94-4 |
---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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